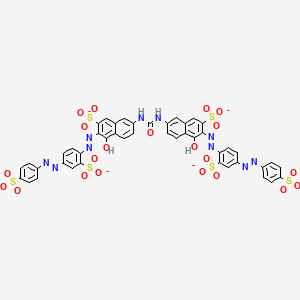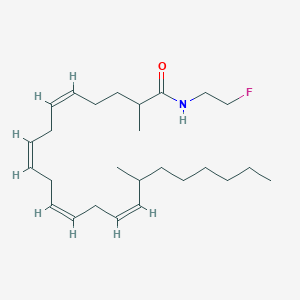
(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine is a fatty amide.
Applications De Recherche Scientifique
Catalysis and Synthesis
Catalytic amination of biomass-based alcohols : Amines are crucial intermediates in chemical industries, with applications ranging from agrochemicals to pharmaceuticals. The study by Pera‐Titus and Shi (2014) discusses the synthesis of amines like N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines using Brønsted and Lewis acid catalysts, highlighting the importance of amine chemistry in industrial applications (Pera‐Titus & Shi, 2014).
Addition of amines to conjugated dienes : The addition of amines to dienes yielding unsaturated amines over solid base catalysts is explored by Kakuno and Hattori (1984). They found that catalysts like CaO and MgO are effective in promoting this reaction, which is relevant for the synthesis of various amine derivatives (Kakuno & Hattori, 1984).
Polymer Science
Characterization of tertiary amine block copolymer micelles : Lee et al. (1999) used various techniques to study the structure of tertiary amine methacrylate block copolymers. These polymers demonstrate pH-dependent solubility and are potentially useful in drug delivery systems (Lee, Gast, Bütün, & Armes, 1999).
Synthesis of polymerizable tertiary amines : Sun et al. (2021) synthesized tertiary amine-structured compounds, which are relevant for applications requiring responsive behavior, such as in smart materials (Sun et al., 2021).
Bioconjugation
- Mechanism of amide formation by carbodiimide in aqueous media : Nakajima and Ikada (1995) investigated the mechanism of amide bond formation between carboxylic acids and amines, which is crucial in bioconjugation and drug synthesis (Nakajima & Ikada, 1995).
Propriétés
Formule moléculaire |
C26H44FNO |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2,16-dimethyldocosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H44FNO/c1-4-5-6-16-19-24(2)20-17-14-12-10-8-7-9-11-13-15-18-21-25(3)26(29)28-23-22-27/h7,9-10,12-13,15,17,20,24-25H,4-6,8,11,14,16,18-19,21-23H2,1-3H3,(H,28,29)/b9-7-,12-10-,15-13-,20-17- |
Clé InChI |
RAMPXDRFGKYVNF-DOOWINBVSA-N |
SMILES isomérique |
CCCCCCC(C)/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF |
SMILES |
CCCCCCC(C)C=CCC=CCC=CCC=CCCC(C)C(=O)NCCF |
SMILES canonique |
CCCCCCC(C)C=CCC=CCC=CCC=CCCC(C)C(=O)NCCF |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


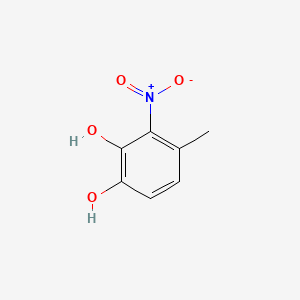


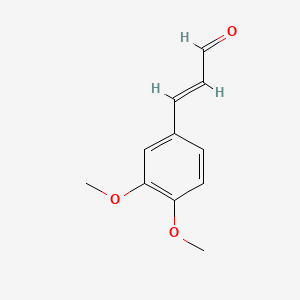

![(2R,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1239332.png)
![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
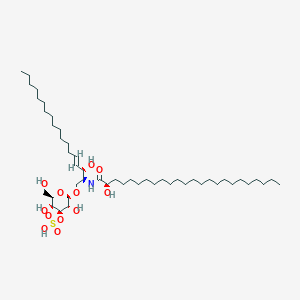
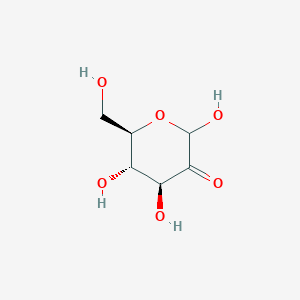
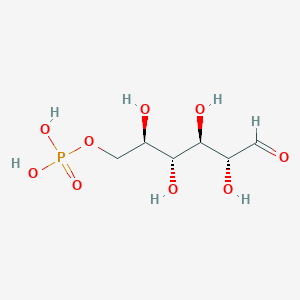

![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)

